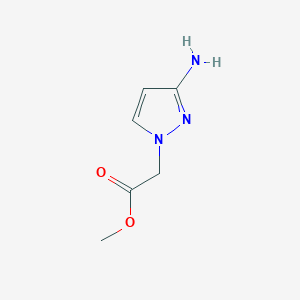

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUGRGMAYULTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093967-39-5 | |

| Record name | methyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate IUPAC name

Technical Whitepaper: Structural Characterization and Synthetic Utility of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Executive Summary

This compound is a pivotal bifunctional heterocyclic building block. Characterized by a reactive exocyclic amine at position 3 and an electrophilic ester tethered to the N1 nitrogen, it serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines . These fused systems are privileged scaffolds in medicinal chemistry, serving as the core architecture for varying classes of kinase inhibitors, GABA-A receptor modulators (e.g., Zaleplon), and anticancer agents.

This guide provides a definitive technical analysis of its nomenclature, a regioselective synthetic protocol, and its application in fragment-based drug design (FBDD).

Chemical Identity & Nomenclature

Precise nomenclature is critical due to the tautomeric nature of the pyrazole ring.

-

IUPAC Name: this compound

-

Systematic Breakdown:

-

Parent Structure: Acetate (ester).

-

Substituent: (3-amino-1H-pyrazol-1-yl) attached at the 2-position of the acetate.[1]

-

Ring Numbering: The nitrogen attached to the acetate side chain is designated as position 1 (

), fixing the amino group at position 3 (

-

Tautomeric Ambiguity (The "Trap"): Unsubstituted 3-aminopyrazole exists in equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers. When alkylating this scaffold, two regioisomers are possible.[2][3] The target molecule discussed here is the 3-amino isomer (N1-alkylation relative to the amine), which is distinct from the 5-amino isomer (N2-alkylation).

Synthesis & Regiocontrol Strategy

The synthesis of this compound relies on the

The Challenge: Regioselectivity. The pyrazole ring possesses two nucleophilic nitrogens.

- (adjacent to Carbon): Alkylation here yields the 3-amino isomer (Target).

- (adjacent to Nitrogen): Alkylation here yields the 5-amino isomer (Impurity).

Mechanism & Control:

Under basic conditions (e.g.,

Pathway Visualization

Figure 1: Bifurcated alkylation pathway showing the competition between N1 and N2 nucleophilic sites.

Validated Experimental Protocol

This protocol is designed for the regioselective synthesis of the target compound.[2][4] It utilizes a mild base to minimize over-alkylation (poly-alkylation at the exocyclic amine).

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[5] | Role |

| 3-Aminopyrazole | 83.09 | 1.0 | Starting Material |

| Methyl Bromoacetate | 152.97 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Scavenger) |

| Acetonitrile (MeCN) | - | Solvent | Polar Aprotic Medium |

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).

-

Base Addition: Add anhydrous

(2.0 equiv) to the solution. The suspension should be stirred at room temperature for 15 minutes to ensure deprotonation/equilibration. -

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Bromoacetate (1.1 equiv) over 20 minutes. Note: Slow addition is crucial to prevent exotherms and bis-alkylation.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The target spot will typically be less polar than the starting amine.

-

Workup: Filter the reaction mixture to remove inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. The residue will likely contain a mixture of isomers (approx. 3:1 to 5:1 ratio favoring the target).

-

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexanes or purify via flash column chromatography (

, gradient 0-5% MeOH in DCM).-

Checkpoint: Verify structure via

NMR.[6] The

-

Downstream Application: Pyrazolo[1,5-a]pyrimidine Synthesis

The primary utility of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines . The exocyclic amine (

When reacted with 1,3-dielectrophiles (such as

Mechanism of Action (Cyclization)

-

Condensation: The exocyclic amine attacks the ketone of the

-keto ester (Schiff base formation). -

Cyclization: The ring nitrogen (

) attacks the ester carbonyl of the -

Aromatization: Loss of water/alcohol yields the fused bicyclic system.

Figure 2: The cascade reaction converting the pyrazole building block into the fused pyrazolo[1,5-a]pyrimidine drug scaffold.

References

-

Regioselectivity in Pyrazole Alkylation

- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- Source:Molecules (via PubMed Central), 2022.

- Relevance: Validates the regiochemical outcome of alkylating 3-aminopyrazoles with ester-based electrophiles.

-

Link:[Link]

-

Pyrazolo[1,5-a]pyrimidine Synthesis

-

General Synthetic Utility

Sources

- 1. PubChemLite - Methyl 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetate (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

Introduction: The Significance of the Aminopyrazole Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Specifically, the 3-aminopyrazole moiety serves as a critical synthon for creating more complex heterocyclic systems and is a key component in pharmaceuticals like the kinase inhibitor Ruxolitinib. The title compound, this compound, is a valuable bifunctional building block. The ester handle allows for further derivatization, such as amide bond formation, while the amino group provides a site for introducing diversity, making it a highly sought-after intermediate in the synthesis of compound libraries for drug discovery.

This guide provides a detailed overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, regiochemical challenges, and detailed experimental protocols.

Retrosynthetic Analysis: Core Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired scale, and the imperative for regiochemical purity.

-

Route A: Post-Formation Alkylation. This is the most common and direct approach. It involves the initial synthesis of the 3-aminopyrazole core, followed by a regioselective N-alkylation step to introduce the methyl acetate side chain.

-

Route B: Pre-Functionalized Hydrazine. This strategy involves constructing the pyrazole ring using a hydrazine derivative that already contains the acetate moiety. This can offer superior control over regioselectivity, as the substitution pattern is locked in during the cyclization step.

Caption: Retrosynthetic analysis of the target compound.

Route A: Synthesis via Post-Formation N-Alkylation

This route is bifurcated into two critical stages: the formation of the 3-aminopyrazole heterocycle and its subsequent alkylation.

Part 1: Synthesis of the 3-Aminopyrazole Core

The most efficient and widely utilized method for synthesizing 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile or an α,β-unsaturated nitrile.[4] A common and commercially viable starting material is 3-aminocrotononitrile, which readily reacts with hydrazine.

Mechanism of Formation: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated nitrile, or condensation with the ketone of a β-ketonitrile. This is followed by an intramolecular cyclization where the terminal amino group attacks the nitrile carbon. A subsequent tautomerization yields the aromatic 3-aminopyrazole ring.

Caption: Key steps in the formation of the 3-aminopyrazole ring.

Part 2: Regioselective N-Alkylation of 3-Aminopyrazole

This step is the most challenging aspect of Route A. The 3-aminopyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers: the desired 1-substituted product and the undesired 2-substituted (or tautomerically, the 5-amino) isomer.

Controlling Regioselectivity: The outcome of the alkylation is governed by a combination of steric and electronic factors, dictated by the reaction conditions.[5][6]

-

Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is adjacent to the amino group. Therefore, bulky alkylating agents or carefully chosen reaction conditions can favor N1 substitution.

-

Basicity and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used to deprotonate the pyrazole ring, forming the pyrazolate anion. The solvent can influence the solvation of this anion and the cation, thereby affecting the nucleophilicity of each nitrogen atom. Polar aprotic solvents like DMF or DMSO are common.[6]

-

Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored product due to reduced steric strain, while N2-alkylation can sometimes be the kinetic product. Running the reaction at elevated temperatures can help favor the formation of the more stable N1 isomer.

Caption: Regiochemical challenge in the N-alkylation of 3-aminopyrazole.

Experimental Protocol: Route A

This protocol is a representative procedure adapted from established methods for pyrazole synthesis and alkylation.[6][7]

Step 1: Synthesis of 3-Aminopyrazole

-

Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-aminopyrazole as a crystalline solid.

Step 2: N-Alkylation to yield this compound

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend 3-aminopyrazole (1.0 eq) and potassium carbonate (K2CO3, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To this stirring suspension, add methyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The resulting crude product will likely be a mixture of N1 and N2 isomers. Purify using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the regioisomers.

Quantitative Data Summary (Route A)

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield |

| 1 | 3-Aminocrotononitrile, Hydrazine Hydrate | Ethanol | 78 (Reflux) | 4 - 6 | 70-85% |

| 2 | 3-Aminopyrazole, Methyl 2-bromoacetate | K2CO3, DMF | 60 - 70 | 8 - 12 | 40-60% (N1 isomer) |

Yields are estimates based on analogous reactions and will vary based on reaction scale and purification efficiency.

Conclusion and Field Insights

The synthesis of this compound is a well-precedented yet nuanced process. While Route A is the most straightforward on paper, the critical challenge remains the regioselective N-alkylation. The separation of N1 and N2 isomers via chromatography can be difficult and costly at scale, impacting the overall process efficiency. For large-scale production, significant process development would be required to optimize the N1:N2 ratio, potentially by screening a wide array of bases, solvents, and temperature profiles. Route B, while potentially requiring a more complex initial synthon, often provides a more robust and scalable solution by circumventing the issue of regioselectivity altogether. The choice of synthetic strategy is therefore a critical decision in any drug development program, balancing upfront investment in route design against downstream processing costs.

References

- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

- PubMed Central. (2022-09-08). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.

- PMC. (n.d.). Synthesis of pyrazole derivatives and neuroprotective effect investigation.

- MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- ResearchGate. (n.d.). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review.

- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- PMC - PubMed Central. (2023-11-07). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate literature review

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1093967-39-5 ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a bifunctional scaffold, possessing both a nucleophilic exocyclic amine and an electrophilic ester moiety. This dual functionality makes it an ideal precursor for the synthesis of fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines , which are privileged structures in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors).

This guide details the regioselective synthesis of this core, its physicochemical profile, and its application in generating bioactive fused heterocycles.

Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1093967-39-5 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| Key Functionality | 3-Amino group (Nucleophile), Ester (Electrophile), Pyrazole N2 (Weak Nucleophile) |

Synthesis & Regioselectivity

The primary challenge in synthesizing this compound is controlling the regioselectivity of the alkylation reaction. 3-Aminopyrazole has three nucleophilic sites: the exocyclic amine (–NH₂), the pyrazole N1, and the pyrazole N2.

The Regioselectivity Challenge

Direct alkylation of 3-aminopyrazole with methyl bromoacetate can yield three isomers:

-

N1-alkylation (Desired): this compound.

-

N2-alkylation (Side Product): Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate.

-

Exocyclic N-alkylation (Side Product): Methyl 2-((1H-pyrazol-3-yl)amino)acetate.

Optimized Synthetic Protocol

To maximize the yield of the N1-isomer, the reaction is typically performed under basic conditions that favor the formation of the pyrazolate anion, which directs alkylation to the ring nitrogens over the exocyclic amine.

Protocol:

-

Reagents: 3-Aminopyrazole (1.0 eq), Methyl bromoacetate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

-

Solvent: Anhydrous DMF or Acetonitrile (ACN).

-

Procedure:

-

Dissolve 3-aminopyrazole in anhydrous DMF at 0°C.

-

Add base (Cs₂CO₃) and stir for 30 minutes to deprotonate the ring nitrogen.

-

Dropwise add methyl bromoacetate to the suspension.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

-

Purification: The isomers have distinct polarities. The N1-isomer is generally less polar than the N2-isomer and can be separated via silica gel column chromatography (Eluent: DCM/MeOH gradient).

Causality: The use of a hard base like Cs₂CO₃ or NaH ensures deprotonation of the pyrazole NH (pKa ~14), creating a resonant anion. While steric factors might suggest N2 attack is less hindered, electronic distribution often favors N1 alkylation in 3-substituted pyrazoles, though mixtures are common and require chromatographic separation.

Reaction Pathway Diagram[3]

Caption: Regioselective alkylation pathways of 3-aminopyrazole. Basic conditions favor ring nitrogen alkylation over exocyclic amine.

Medicinal Chemistry Applications

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form bicyclic heterocycles. These scaffolds are bioisosteres of purines and are widely used in kinase inhibitor design.

Synthesis of Pyrazolo[1,5-a]pyrazines

This scaffold is prominent in inhibitors of PI3K and other lipid kinases.

-

Mechanism: The exocyclic amine attacks an electrophile (e.g., an acid chloride or aldehyde), followed by an intramolecular cyclization where the pyrazole N2 attacks the ester carbonyl (or a derived amide).

-

Workflow:

-

Amide Coupling: React the 3-amino group with a substituted carboxylic acid using HATU/DIPEA.

-

Cyclization: Treat the intermediate amide with acid (e.g., AcOH/reflux) or base to induce ring closure between the amide nitrogen and the ester.

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

This scaffold is often found in CDK and CK2 inhibitors.

-

Mechanism: Condensation with 1,3-dielectrophiles such as 1,3-diketones or enaminones.

-

Workflow:

-

React the 3-amino group with a 1,3-diketone (e.g., acetylacetone).

-

The reaction typically proceeds via initial Schiff base formation followed by cyclization onto the ring nitrogen. Note: In this specific scaffold, the ester side chain at N1 allows for further diversification (e.g., conversion to an amide or alcohol) after the bicyclic core is formed.

-

Application Workflow Diagram

Caption: Divergent synthesis pathways converting the core scaffold into bioactive fused heterocyclic systems.

References

-

Reagentia. this compound Product Page. Retrieved from

-

National Institutes of Health (NIH). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from

-

ResearchGate. Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Retrieved from

-

PubChem. Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (Related Analog). Retrieved from

Technical Guide: Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

[1][2]

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1093967-39-5) is a critical heterocyclic building block, predominantly utilized in the development of kinase inhibitors (e.g., for oncology and inflammation) and agrochemicals.[1][2] Its structure features a pyrazole core functionalized with a primary amine at the C3 position and a methyl acetate moiety at the N1 position.[2]

This guide outlines two distinct synthetic pathways:

-

The De Novo Cyclization Route (Recommended): A regioselective condensation of hydrazine derivatives with acrylonitrile equivalents.[2] This route is preferred for its high fidelity in establishing the N1/C3 substitution pattern.[2]

-

The Direct Alkylation Route: A convergent approach using 3-aminopyrazole.[1][2] While operationally simple, this route requires rigorous control over tautomeric equilibria to minimize N2-alkylated byproducts.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule hinges on the construction of the pyrazole ring or the functionalization of a pre-existing pyrazole core.

Logical Disconnection

-

Path A (Cyclization): Disconnection of the N1-C5 and C3-C4 bonds leads to Methyl hydrazinoacetate and 2-Chloroacrylonitrile (or 2,3-dichloropropionitrile).[1][2] This approach locks the N1 substituent early in the synthesis.[2]

-

Path B (Alkylation): Disconnection of the N1-C(alpha) bond leads to 3-Aminopyrazole and Methyl bromoacetate .[2]

Caption: Retrosynthetic disconnection showing the two primary logic paths. Path A offers superior regiocontrol by establishing the N1 substituent prior to ring closure.

Route 1: De Novo Cyclization (Primary Protocol)

Rationale: This route is designed to overcome the N1 vs. N2 isomerism issues inherent in pyrazole chemistry.[2] By using methyl hydrazinoacetate, the nucleophilic nitrogen bearing the acetate group is predetermined to become N1.[2]

Starting Materials

-

Methyl hydrazinoacetate hydrochloride (CAS: 63967-00-6)[1][2]

-

Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)[2]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]

Reaction Mechanism[2][3]

-

Free-basing: The hydrazine salt is neutralized in situ.[1][2]

-

Michael Addition: The unsubstituted nitrogen (

) of the hydrazine attacks thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Cyclization: The secondary nitrogen (bearing the acetate) attacks the nitrile carbon.[2]

-

Aromatization: Elimination of HCl and tautomerization yields the 3-amino-1-substituted pyrazole.[1][2]

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend methyl hydrazinoacetate hydrochloride (10 mmol, 1.40 g) in absolute ethanol (50 mL).

-

Neutralization: Add triethylamine (22 mmol, 3.0 mL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (precipitated Et3N·HCl may be visible).[2]

-

Addition: Add 2-chloroacrylonitrile (11 mmol, 0.88 mL) dropwise over 10 minutes, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

-

Workup:

-

Cool the mixture to room temperature.

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[2]

-

Dry the organic layer over anhydrous

, filter, and concentrate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Purification: The crude product is often sufficiently pure.[2] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0

5% MeOH in DCM).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Expected Yield: 65–75% Key Advantage: Exclusive formation of the 3-amino-1-substituted isomer.[1][2]

Route 2: Direct Alkylation (Alternative Protocol)

Rationale: This route utilizes commercially available 3-aminopyrazole.[1][2] It is faster but requires careful chromatographic separation of the N1 (desired) and N2 (undesired) isomers.[2]

Regioselectivity Challenge

3-Aminopyrazole exists in a tautomeric equilibrium.[1][2] Under basic conditions, alkylation can occur at:

-

N1 (Major): Leads to the target 3-amino-1-alkylpyrazole.[1][2]

-

Exocyclic Amine (Trace): Usually suppressed by using weak bases and controlling stoichiometry.[2]

Step-by-Step Protocol

-

Dissolution: Dissolve 3-aminopyrazole (10 mmol, 0.83 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add Cesium Carbonate (

) (11 mmol, 3.58 g).-

Insight: Cesium carbonate is preferred over potassium carbonate in DMF to enhance the nucleophilicity of the pyrazole anion and favor N1 alkylation via the "cesium effect."[2]

-

-

Alkylation: Cool to 0°C. Add Methyl bromoacetate (10 mmol, 0.95 mL) dropwise.

-

Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

-

Quenching: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification (Critical):

-

The crude mixture will contain both isomers.[2]

-

Isomer Separation: Use flash chromatography (Hexane/Ethyl Acetate 1:1

100% EtOAc).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Identification: The N1-isomer (Target) typically elutes after the N2-isomer (less polar) or can be distinguished by NOE NMR (interaction between N-methylene and pyrazole C5-H).[1][2]

-

Expected Yield: 40–50% (isolated N1 isomer).[2]

Comparative Data Analysis

| Feature | Route 1: De Novo Cyclization | Route 2: Direct Alkylation |

| Regioselectivity | High (>95:5) | Moderate (N1:N2 ~ 3:1 to 4:[1][2]1) |

| Starting Material Cost | Moderate (Hydrazine derivative) | Low (3-Aminopyrazole) |

| Purification | Simple (Crystallization/Wash) | Difficult (Isomer separation required) |

| Scalability | High (Fewer byproducts) | Moderate (Chromatography bottleneck) |

| Atom Economy | Good | Good |

Pathway Visualization

The following diagram illustrates the mechanistic flow for the recommended De Novo Cyclization route.

Caption: Mechanistic pathway for the cyclization of methyl hydrazinoacetate with 2-chloroacrylonitrile.

Safety & Handling (MSDS Highlights)

-

2-Chloroacrylonitrile: Highly toxic by inhalation and skin contact.[1][2] Potent lachrymator. Use only in a well-ventilated fume hood.[1][2]

-

Methyl bromoacetate: Strong lachrymator and skin irritant.[2] Causes severe eye damage.[1][2]

-

General: Wear nitrile gloves, safety goggles, and a lab coat.[2] Quench all hydrazine-containing waste with bleach (sodium hypochlorite) before disposal.[1][2]

References

-

Bagley, M. C., et al. (2006).[2] "A new one-step synthesis of 3-aminopyrazoles using microwave irradiation." Synlett, 2006(1), 0131-0134.[1][2]

-

Fichez, J., et al. (2012).[2] "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry, 16(11), 1331-1361.[1][2]

-

El-Taweel, F. M., & Elmaati, T. A. (2004).[1][2][3] "Recent developments in aminopyrazole chemistry." Arkivoc, 2009(i), 198-250.[1][2][3]

-

PubChem Compound Summary. (2025). "this compound (CAS 1093967-39-5)."[1][2][4] [2]

An In-depth Technical Guide on the Safe Handling of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound of growing interest in medicinal chemistry and drug discovery.[1] As a member of the pyrazole class, it serves as a versatile building block in the synthesis of novel therapeutic agents.[2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.[4] Given its reactive nature and potential biological effects, a thorough understanding of its safety and handling protocols is paramount for all laboratory personnel. This guide provides a comprehensive overview of the essential safety measures, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's intrinsic properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics from available data on similar pyrazole derivatives and general chemical principles.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C6H9N3O2 | Derived from structure |

| Molecular Weight | 155.16 g/mol | Calculated from formula |

| Appearance | Likely a solid | Based on similar compounds[5] |

| Solubility | Expected to be soluble in organic solvents | Common for similar heterocyclic compounds |

| Reactivity | The amino group can react with acids and oxidizing agents. The ester group is susceptible to hydrolysis under acidic or basic conditions. | General chemical principles of functional groups |

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Acute Oral Toxicity: Harmful if swallowed.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

GHS Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Exposure Controls and Personal Protection

The cornerstone of safe handling is the implementation of robust exposure controls. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[10]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood where inhalation of dust is possible, a NIOSH-approved respirator is necessary.[10]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Avoid all direct contact with the substance.[9]

-

Do not breathe in dust or vapors.[9]

-

Wash hands thoroughly after handling, even if gloves were worn.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[11]

-

Protect from moisture and heat.[10]

Caption: Workflow for Safe Storage and Handling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and shoes. Get medical advice if skin irritation occurs.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

Caption: Emergency Spill Response Protocol.

Toxicological Information

While specific toxicological data for this compound is limited, the toxicology of the pyrazole class of compounds has been studied. Some pyrazole derivatives have been shown to have toxic effects. For instance, some pyrazoles can form carcinogenic nitrosamines under certain conditions.[13] Additionally, some 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[14] Given these potential risks, it is imperative to handle this compound with the assumption that it may have significant toxicological properties.

Disposal Considerations

All waste generated from the handling of this compound must be considered hazardous.

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[10][12] Do not allow it to enter waterways or sewer systems.[10]

-

Contaminated Packaging: Empty containers may retain some product residues and should be treated as hazardous waste.

Conclusion

This compound is a valuable compound for research and development in the pharmaceutical industry. However, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities.

References

- Enamine.

- CymitQuimica.

- Fisher Scientific.

- Chemcia Scientific.

- SAFETY D

-

Butkienė, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

-

PubChem. methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. National Center for Biotechnology Information. Available from: [Link]

-

Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Available from: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available from: [Link]

-

Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1098–1114. Available from: [Link]

-

Al-Ostath, A. I., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

-

Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3499–3503. Available from: [Link]

- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-168.

-

PubChem. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1025. Available from: [Link]

-

Mishra, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). Available from: [Link]

- Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine.

-

Tan, C.-X., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. Available from: [Link]

-

Kelly, C. B., et al. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(3), M1009. Available from: [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jpsbr.org [jpsbr.org]

- 5. 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate | C7H8N2O3 | CID 165605157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | C7H10N2O2 | CID 66826207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. chemcia.com [chemcia.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a building block in medicinal chemistry

A Bifunctional "Head-to-Tail" Scaffold for Kinase Inhibitor & Peptidomimetic Design [1][2][3]

Executive Summary

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1015608-72-2) represents a high-value "privileged structure" in modern drug discovery.[1] Unlike generic 3-aminopyrazoles, this building block possesses a pre-installed

-

Regiochemical Ambiguity: It locks the pyrazole tautomer, preventing the formation of

/ -

Bifunctionality: It offers orthogonal reactivity—an exocyclic amine ("Head") for heterocycle construction and an ester ("Tail") for linker attachment or solubility modulation.[1]

This guide details the strategic application of this molecule in synthesizing pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) and peptidomimetics .

Physicochemical Profile

Understanding the physical constraints of the starting material is crucial for reaction planning.

| Property | Value/Description | Relevance |

| Formula | Low MW allows room for heavy substitution.[1] | |

| MW | 155.16 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| Physical State | Off-white to pale yellow solid | Easy handling; store under inert gas to prevent amine oxidation.[1] |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis solvents. |

| pKa (Amine) | ~3.5 - 4.0 (Estimated) | The pyrazole ring withdraws electron density; the amine is less nucleophilic than aniline. Requires activated electrophiles.[1] |

| H-Bond Donors | 1 (Amine | Key interaction point for ATP-hinge binding in kinases.[1] |

Strategic Application: The "Head" (Heterocycle Construction)

The primary utility of this scaffold is the synthesis of fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines and widely used in CDK, inhibitors (e.g., Dinaciclib analogs).

Mechanism of Action

The exocyclic amine at C3 acts as a nucleophile attacking a 1,3-dielectrophile (e.g., 1,3-diketone). The ring nitrogen (

Pathway Visualization

The following diagram illustrates the condensation workflow.

Figure 1: Condensation pathway for the synthesis of pyrazolo[1,5-a]pyrimidine cores.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylate

Objective: To fuse a pyrimidine ring onto the pyrazole core using a 1,3-dielectrophile.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

1,3-Dicarbonyl equivalent (e.g., Acetylacetone or 3-(dimethylamino)acrolein for unsubstituted rings) (1.1 equiv)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL).

-

Addition: Add the 1,3-dicarbonyl compound (1.1 mmol) in one portion.

-

Reflux: Heat the mixture to 100–110°C (reflux) for 2–4 hours.

-

Self-Validating Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The starting amine (lower Rf, stains with ninhydrin) should disappear. A new, UV-active fluorescent spot (the bicycle) will appear at higher Rf.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL).

-

Isolation:

-

If precipitate forms: Filter the solid, wash with cold water and hexanes.

-

If no precipitate: Neutralize with saturated

(caution: foaming) to pH ~8, then extract with EtOAc (3x). Dry over

-

-

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If regioselectivity is poor (mixture of 5-methyl vs 7-methyl isomers), switch solvent to Ethanol and use Piperidine (cat.) at reflux.[1] This basic condition often favors the thermodynamic product.

Strategic Application: The "Tail" (Linker Functionalization)

The

Pathway Visualization

This workflow demonstrates the divergent synthesis capabilities.

Figure 2: Orthogonal functionalization strategy for linker generation.

Protocol 2: Selective Saponification & Amide Coupling

Objective: To convert the ester tail into an amide linker without affecting the pyrazole amine (or a substituted derivative).

Reagents:

-

Starting Ester (1.0 equiv)[1]

-

Lithium Hydroxide Monohydrate (

) (2.0 equiv) -

THF/Water (3:1 ratio)

-

Coupling Reagents: HATU (1.2 equiv), DIEA (3.0 equiv), Target Amine (

).[1]

Step-by-Step Methodology:

-

Hydrolysis:

-

Acid Isolation:

-

Amide Coupling (The "Tail" Extension):

-

Workup:

-

Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and brine. -

Purify via column chromatography.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | Incomplete condensation; Amine deactivation.[1] | Use a Dean-Stark trap to remove water (if using Toluene/pTSA) or add molecular sieves.[1] |

| Regioisomer Mixtures | Asymmetric 1,3-diketones.[1] | Switch from thermal (AcOH) to base-catalyzed (EtOH/Piperidine) conditions to favor the thermodynamic isomer.[1] |

| Amine Oxidation | Air sensitivity of electron-rich pyrazole.[1] | Perform all reactions under Nitrogen/Argon.[1] Store starting material at -20°C. |

| Poor Solubility | Zwitterionic nature of the hydrolyzed acid.[1] | Do not dry the acid completely; use it directly in the coupling step or use lyophilization. |

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidines: F. M. Abdelrazek, et al. Heteroatom Chemistry, 2007 . "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." [1]

-

Kinase Inhibitor Design: C. Peifer, et al. Journal of Medicinal Chemistry, 2006 . "Design, Synthesis, and Biological Evaluation of Novel 3-Aminopyrazole Derivatives as Antitumor Agents."

-

General Pyrazole Chemistry: S. Fustero, et al. Chemical Reviews, 2011 . "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."

-

Building Block Data: PubChem Compound Summary for CID 24823267 (this compound).

Sources

reaction mechanism for the formation of N-substituted aminopyrazoles

Application Note: Mechanistic Control and Synthetic Protocols for N-Substituted 5-Aminopyrazoles

Executive Summary

The N-substituted 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDKs, GSK-3), anti-inflammatory agents (COX-2 inhibitors), and GPCR ligands. Despite their structural simplicity, the synthesis of these heterocycles presents a significant regioselectivity challenge: distinguishing between the formation of 5-amino and 3-amino isomers during ring closure.

This application note provides a definitive guide to the condensation of

Mechanistic Deep Dive: The Regioselectivity Paradox

The formation of N-substituted aminopyrazoles is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the

The Reaction Pathway

The reaction proceeds through a condensation-cyclization sequence. The primary pathway involves the initial attack of the hydrazine on the ketone carbonyl (kinetically favored over the nitrile).

-

Nucleophilic Attack: The terminal nitrogen (

) of the monosubstituted hydrazine is typically more nucleophilic than the internal nitrogen ( -

Hydrazone Formation: Elimination of water yields a hydrazone intermediate.[1]

-

Cyclization: The internal nitrogen (now bearing the R group) attacks the nitrile carbon.

-

Tautomerization: The resulting imine-enamine intermediate tautomerizes to form the aromatic 5-aminopyrazole.

Critical Insight: If the internal nitrogen attacks the ketone first (rare, but possible with alkyl hydrazines), the regioselectivity flips, yielding the 3-amino isomer.

Visualization of Reaction Kinetics

The following diagram illustrates the bifurcation of regioselectivity based on the initial nucleophilic attack.

Figure 1: Mechanistic bifurcation in the condensation of hydrazines with

Critical Parameters & Optimization

To ensure high yield and purity, specific parameters must be controlled. The choice of solvent and catalyst significantly impacts the tautomeric equilibrium of the starting

Solvent and Catalyst Effects

The reaction is sensitive to pH. Acidic conditions can accelerate hydrazone formation but may protonate the hydrazine, reducing nucleophilicity. Basic conditions (e.g.,

Table 1: Solvent System Impact on Reaction Efficiency

| Solvent System | Catalyst | Temperature | Typical Yield | Regioselectivity (5-NH2 : 3-NH2) | Notes |

| Ethanol (EtOH) | None | Reflux ( | 65-75% | > 95:5 | Standard thermodynamic protocol. Slower. |

| EtOH | Reflux | 80-90% | > 98:2 | Base accelerates cyclization step. | |

| Water | None | 85-95% | > 99:1 | Green chemistry approach. High purity. | |

| Acetic Acid | None | 50-70% | Variable | Can lead to acylation byproducts; promotes protonation. |

Validated Experimental Protocols

Protocol A: Standard Reflux Synthesis (Thermodynamic Control)

Best for: Large-scale synthesis of thermally stable derivatives.

Reagents:

- -Ketonitrile (e.g., Benzoylacetonitrile): 10 mmol

-

Aryl Hydrazine Hydrochloride: 11 mmol

-

Triethylamine (

): 12 mmol -

Ethanol (Absolute): 20 mL

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve the aryl hydrazine hydrochloride in ethanol. Add

dropwise and stir for 10 minutes at room temperature to liberate the free hydrazine base. -

Addition: Add the

-ketonitrile in a single portion. -

Reflux: Equip with a condenser and heat to reflux (

) for 3–6 hours.-

Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The hydrazone intermediate may appear transiently before converting to the pyrazole.

-

-

Isolation: Cool the mixture to

. The 5-aminopyrazole often precipitates out. -

Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for: High-throughput library generation and difficult substrates.

Reagents:

- -Ketonitrile: 1.0 mmol

-

Hydrazine derivative: 1.1 mmol

-

Solvent: Water (2 mL) or Ethanol (2 mL)

Step-by-Step Workflow:

-

Loading: Combine reagents in a 10 mL microwave-compatible vial.

-

Irradiation: Seal the vial. Heat at

for 10–20 minutes (Power: 150W, Max Pressure: 200 psi). -

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Filtration: Collect the solid product by vacuum filtration.

-

Yield: Typically >90% with minimal purification required.

Quality Control & Characterization

Distinguishing between the 5-amino and 3-amino isomers is the most critical QC step.

NMR Validation Logic

-

NMR (DMSO-d6):

-

5-Amino isomer: The

protons typically appear as a broad singlet around -

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

-

5-Amino-1-Aryl: You will see a spatial correlation (cross-peak) between the

protons and the Ortho-protons of the N1-Aryl ring. -

3-Amino-1-Aryl: No correlation between

and Aryl protons. Instead, the correlation exists between the C4-H or C5-substituent and the Aryl ring.

-

-

QC Workflow Diagram

Figure 2: Analytical workflow for validating pyrazole regiochemistry.

Troubleshooting & Expert Tips

-

Problem: Oily Product.

-

Cause: Incomplete cyclization or presence of unreacted hydrazine.

-

Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. If that fails, perform column chromatography using a gradient of

.

-

-

Problem: Low Yield with Alkyl Hydrazines.

-

Cause: Alkyl hydrazines are less nucleophilic at the terminal nitrogen compared to aryl hydrazines due to lack of conjugation, and can be more basic (protonation issues).

-

Solution: Use the hydrochloride salt of the hydrazine with an exact equivalent of base (

or

-

-

Safety Note: Hydrazines are potential carcinogens and can be unstable. Always handle in a fume hood and destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

-

Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem.2011 , 7, 179–197.

-

Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

-

MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules2021 .

-

Organic Syntheses. "3(5)-Aminopyrazole." Org.[1][2][3][4] Synth.1968 , 48, 8.

-

Aggarwal, R., et al. "Regioselective synthesis of some new 5-aminopyrazole derivatives."[4] Journal of Heterocyclic Chemistry. (Contextualized from search results regarding regioselectivity rules).

Sources

FT-IR spectrum of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Application Note: High-Resolution FT-IR Analysis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Introduction & Scope

This compound (CAS: 214613-22-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and high-affinity ligands. Its structure comprises a 3-aminopyrazole core N-alkylated at the 1-position with a methyl acetate moiety.

Precise characterization of this compound is essential to distinguish it from potential regioisomers (e.g., 5-amino isomers) and to quantify impurities such as starting materials (3-aminopyrazole) or hydrolysis products (carboxylic acids). This Application Note provides a standardized protocol for the Fourier Transform Infrared (FT-IR) analysis of this compound, detailing sample preparation, acquisition parameters, and a rigorous band assignment guide based on structural mechanics.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol utilizes Attenuated Total Reflectance (ATR), the preferred method for solid pharmaceutical intermediates due to its minimal sample preparation and ease of cleaning.

Instrumentation & Parameters

-

Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50 or Bruker Vertex).

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

-

Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable).

-

Spectral Range: 4000 – 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Accumulation: 32 scans (background and sample).

-

Apodization: Blackman-Harris 3-Term.

Sample Preparation Workflow

-

Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air.

-

Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal.

-

Contact: Apply pressure using the anvil clamp until the force gauge reads the optimal value (typically 80–100 lbs/in² or "click" on manual clamps) to ensure intimate contact.

-

Acquisition: Collect the sample spectrum.

-

Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for penetration depth dependence on wavelength.

Structural & Spectral Analysis

The is dominated by three distinct regions: the high-frequency X-H stretching region, the carbonyl zone, and the fingerprint region.

Region I: High Frequency (3500 – 2800 cm⁻¹)

-

Primary Amine (-NH₂): The 3-amino group exhibits a characteristic doublet.

- (N-H): ~3420–3380 cm⁻¹ (Asymmetric stretch).

- (N-H): ~3340–3300 cm⁻¹ (Symmetric stretch).

-

Note: Broadening in this region may indicate residual moisture or hydrogen bonding.

-

C-H Stretching:

-

Aromatic (Pyrazole): Weak band >3100 cm⁻¹ (C4-H, C5-H).

-

Aliphatic (Methylene & Methyl): Distinct bands between 2980–2850 cm⁻¹. The methylene group (-CH₂-) linking the ring and ester is expected around 2950 cm⁻¹.

-

Region II: The Carbonyl & Double Bond Zone (1800 – 1500 cm⁻¹)

-

Ester Carbonyl (

C=O): The most intense band in the spectrum. As a non-conjugated alkyl ester, this appears sharply at 1735–1750 cm⁻¹ .-

Diagnostic: A shift to lower wavenumbers (<1700 cm⁻¹) would suggest hydrolysis to the free acid or strong hydrogen bonding.

-

-

Amine Bending (

N-H): The "scissoring" vibration of the primary amine appears as a medium-intensity band at 1620–1640 cm⁻¹ . -

Pyrazole Ring Modes (

C=N,

Region III: Fingerprint Region (1500 – 600 cm⁻¹)

-

C-O Stretching: The ester moiety displays two coupled vibrations:

- (C-C(=O)-O): Strong band at 1200–1250 cm⁻¹ .

- (O-C): Weaker band at 1050–1100 cm⁻¹ .

-

C-N Stretching: The bond connecting the exocyclic amine to the ring (C3-N) typically absorbs near 1300–1350 cm⁻¹ .

-

Ring Breathing: A sharp, medium band often found near 980–1000 cm⁻¹ for 1,3-substituted pyrazoles.

Data Summary Table

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Primary Amine | 3420 / 3320 | Medium | Confirms presence of -NH₂; doublet shape is key. | |

| Pyrazole Ring | 3120 | Weak | Distinguishes from purely aliphatic impurities. | |

| Alkyl Groups | 2960–2850 | Medium | Confirms methyl/methylene backbone. | |

| Ester | 1740 ± 5 | Strong | Primary ID peak; confirms ester functionality. | |

| Primary Amine | 1630 | Medium | Overlap with ring modes possible; check peak width. | |

| Pyrazole Ring | 1580, 1520 | Medium | Characteristic heteroaromatic fingerprint. | |

| Ester | 1230 | Strong | Confirms ester linkage (vs. ketone/aldehyde). | |

| Pyrazole Ring | 750–800 | Medium | Substitution pattern confirmation. |

Visualization of Workflows & Structure

Analytical Workflow (DOT Diagram)

Figure 1: Step-by-step ATR-FTIR acquisition workflow for this compound.

Molecular Structure & Vibrational Nodes (DOT Diagram)

Figure 2: Correlation between molecular functional groups and expected IR absorption bands.

References

-

NIST Mass Spectrometry Data Center. "3-Aminopyrazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

-

Secrieru, A., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4295. [Link]

-

PubChem. "Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate (Compound Summary)." National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).

Application Notes & Protocols: One-Pot Synthesis of Aminopyrazole Derivatives

Abstract: This guide provides a comprehensive overview of one-pot multicomponent strategies for the synthesis of aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. We delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, efficient, and scalable synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for the rapid generation of diverse chemical libraries based on the aminopyrazole scaffold.

Introduction: The Significance of Aminopyrazoles & One-Pot Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The introduction of an amino group to this heterocyclic system unlocks a vast chemical space, providing a versatile handle for further functionalization and the development of potent biological agents. Aminopyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[2][3] Specifically, they have been pivotal in the development of inhibitors for crucial drug targets like Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK2), and Pim-1 kinase.[4][5][6][7]

Traditionally, the synthesis of substituted aminopyrazoles involved multi-step sequences that were often time-consuming, generated significant waste, and resulted in lower overall yields. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this process. MCRs, where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all starting materials, offer numerous advantages:[8][9]

-

Operational Simplicity: Reduced number of synthetic steps and purification stages.

-

Time and Energy Efficiency: Shorter reaction times and lower energy consumption.

-

Atom Economy: High incorporation of reactant atoms into the final product, minimizing waste.[9]

-

Green Chemistry: Often compatible with environmentally benign solvents and catalysts.[10]

This guide focuses primarily on the most robust and widely adopted one-pot strategy: the three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative to yield highly functionalized 5-aminopyrazole-4-carbonitriles.

Mechanistic Rationale: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot synthesis of 5-aminopyrazole-4-carbonitriles proceeds through a well-established sequence of catalyst-mediated reactions. The choice of catalyst (typically a base or an acid) is crucial as it facilitates key bond-forming events.

The general pathway can be dissected into three primary stages:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aldehyde and malononitrile. The catalyst deprotonates the acidic methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields an activated α,β-unsaturated nitrile intermediate, often called a benzylidenemalononitrile.[11][12]

-

Michael Addition: A hydrazine derivative, acting as a nucleophile, attacks the β-carbon of the activated double bond in the Knoevenagel product. This conjugate addition forms a new carbon-nitrogen bond and creates an acyclic intermediate.[11]

-

Intramolecular Cyclization & Aromatization: The terminal amino group of the hydrazine moiety within the intermediate then performs a nucleophilic attack on one of the nitrile groups. This intramolecular cyclization forms the five-membered pyrazole ring. A subsequent tautomerization (proton shift) leads to the stable, aromatic aminopyrazole product.[12]

Caption: General mechanistic pathway for the three-component synthesis of aminopyrazoles.

Experimental Protocols & Workflows

The versatility of the three-component synthesis allows for various experimental setups, from traditional solution-phase chemistry to modern green chemistry approaches. Below are three detailed protocols, each with a distinct advantage.

General Experimental Workflow

The workflow for these one-pot syntheses is straightforward and designed for efficiency, minimizing handling and purification steps.

Caption: A generalized workflow for one-pot aminopyrazole synthesis.

Protocol 1: Green Synthesis in an Aqueous-Ethanolic System

This protocol emphasizes environmental sustainability by using a green solvent system and an efficient, recyclable catalyst. It is based on the work catalyzed by potassium phthalimide (PPI).[13]

-

Rationale: The use of an ethanol/water mixture provides a greener alternative to hazardous organic solvents. Potassium phthalimide acts as a mild, effective, and reusable basic catalyst. This method is noted for its simple work-up and high atom efficiency.[13]

-

Materials:

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

Phenylhydrazine (1.0 mmol, 98 μL)

-

Potassium Phthalimide (PPI) (0.1 mmol, 18.5 mg)

-

Ethanol (5 mL)

-

Water (5 mL)

-

Round-bottom flask (25 mL) with magnetic stirrer and condenser

-

-

Step-by-Step Procedure:

-

To the round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and potassium phthalimide (0.1 mmol).

-

Add the ethanol-water solvent mixture (1:1, 10 mL).

-

Equip the flask with a condenser and place it in a preheated oil bath at 50 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Upon completion (typically 30-60 minutes), remove the flask from the oil bath and allow it to cool to room temperature.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid with a small amount of cold water (2 x 5 mL) and then cold ethanol (5 mL) to remove unreacted starting materials and catalyst.

-

Dry the purified product in a vacuum oven. The catalyst can be recovered from the filtrate by evaporating the solvent.[13]

-

Protocol 2: Mechanochemical Synthesis using a Reusable Magnetic Nanocatalyst

This solvent-free protocol represents a significant advancement in green chemistry, utilizing mechanical force (grinding) to drive the reaction, thereby eliminating the need for bulk solvents.

-

Rationale: Mechanosynthesis is highly efficient, reduces reaction times, and simplifies purification. The use of a magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂@Tannic acid) allows for effortless catalyst separation and recycling using an external magnet.[14] This method is ideal for rapid library synthesis.

-

Materials:

-

Azo-linked Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

Phenylhydrazine (1.0 mmol, 98 μL)

-

Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g)[14]

-

Mortar and pestle

-

Small beaker, Ethanol, external magnet

-

-

Step-by-Step Procedure:

-

Place the aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the magnetic nanocatalyst (0.1 g) into a mortar.

-

Grind the mixture vigorously with the pestle at room temperature for the time specified by the chosen aldehyde (typically 5-15 minutes). The reaction progress can be monitored by taking a small sample, dissolving it in a drop of acetone, and running a TLC.

-

After completion, add 10 mL of hot ethanol to the mortar to dissolve the product.

-

Transfer the ethanolic solution to a beaker. Place a strong external magnet against the side of the beaker. The magnetic catalyst will be attracted to the wall, allowing the clear solution containing the product to be decanted.

-

Wash the catalyst with hot ethanol (2 x 5 mL) and combine the ethanolic solutions.

-

Allow the combined solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

-

Collect the pure product by vacuum filtration and dry. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[14]

-

Data Summary: Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts reaction efficiency. The following table summarizes data from various published one-pot syntheses of 5-aminopyrazole-4-carbonitriles, providing a comparative snapshot for methodological selection.

| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Potassium Phthalimide (PPI) | Aldehydes, Malononitrile, Phenylhydrazine | EtOH:H₂O | 50 | 30-60 min | 90-98% | [13] |

| Deep Eutectic Solvent (DES) | Benzaldehydes, Malononitrile, Dinitrophenylhydrazine | Glycerol/K₂CO₃ | 80 | 15-30 min | 85-95% | [15] |

| Fe₃O₄@SiO₂@Tannic Acid | Azo-aldehydes, Malononitrile, Phenylhydrazine | Solvent-free (grinding) | Room Temp. | 5-15 min | 92-98% | [14] |

| Graphene Oxide | Aldehydes, Malononitrile, Hydrazine, β-ketoester | Aqueous | Room Temp. | 2-6 min | 84-94% | [8] |

| DABCO | Benzaldehyde, Malononitrile, Phenylhydrazine | Ethanol | Reflux | 10-15 min | 90-95% | [12] |

Conclusion and Future Outlook

One-pot multicomponent reactions represent a powerful and indispensable tool for the synthesis of aminopyrazole derivatives. These methods are not only efficient and high-yielding but also align with the principles of green chemistry by minimizing waste, energy consumption, and the use of hazardous materials. The protocols detailed herein provide robust and reproducible starting points for chemists in both academic and industrial settings.

Future developments will likely focus on expanding the substrate scope, developing even more active and selective enantioselective catalysts for the synthesis of chiral aminopyrazoles, and integrating these one-pot syntheses into automated flow chemistry platforms for high-throughput library generation and drug discovery.

References

-

Kiyani, H., & Maryam, M. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 276. Available at: [Link]

-

Barmoudeh, Z., et al. (n.d.). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

-

Bravo, J., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

(2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

-

Verma, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1519–1561. Available at: [Link]

-

(2022). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

-

(n.d.). Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. ResearchGate. Available at: [Link]

-

(2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

-

(2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2477–2484. Available at: [Link]

-

(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Available at: [Link]

-

Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9. Available at: [Link]

-

(2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(12), 2824. Available at: [Link]

-

Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547–1557. Available at: [Link]

-

(n.d.). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. ResearchGate. Available at: [Link]

-

(2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913–918. Available at: [Link]

Sources

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 14. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Strategic Synthesis of Fused Heterocycles Using Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate